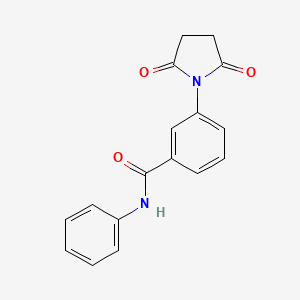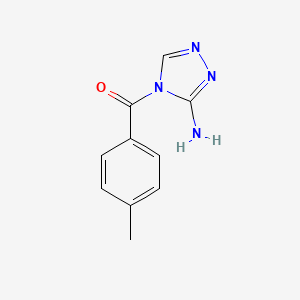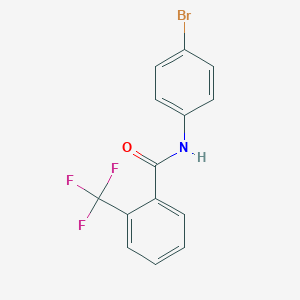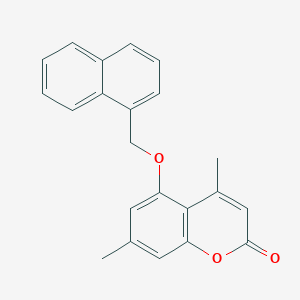
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone, also known as NPBH, is a compound that has been studied extensively in the field of medicinal chemistry. This compound is a hydrazone derivative of 3-nitrobenzaldehyde and 4-amino-6-chloro-2-pyrimidinylhydrazine. NPBH has been shown to possess a variety of biological activities, including antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism of action of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes or signaling pathways in the target cells. For example, 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of protein kinase C, a signaling molecule that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to possess a variety of biochemical and physiological effects, depending on the target cells and the concentration of the compound. For example, 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi by disrupting their cell membranes or inhibiting key metabolic pathways.
実験室実験の利点と制限
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has several advantages as a research tool, including its broad-spectrum antimicrobial and antiviral activity, as well as its potential as an anticancer agent. However, there are also limitations to its use in lab experiments, including its toxicity and potential side effects. Furthermore, the mechanism of action of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is not fully understood, which may limit its usefulness as a research tool in certain contexts.
将来の方向性
There are several future directions for research on 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone, including the development of new synthesis methods to improve yield and purity, as well as the optimization of its biological activities through structural modifications. Furthermore, the mechanism of action of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone needs to be further elucidated, which may lead to the discovery of new targets and applications for this compound. Finally, the potential clinical applications of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone as a therapeutic agent need to be explored further, including its efficacy and safety in preclinical and clinical trials.
Conclusion
In conclusion, 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is a compound that has been extensively studied for its biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone involves the reaction of 3-nitrobenzaldehyde with 4-amino-6-chloro-2-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The mechanism of action of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes or signaling pathways in the target cells. Future research on 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone should focus on the development of new synthesis methods, the optimization of its biological activities, and the exploration of its clinical applications as a therapeutic agent.
合成法
The synthesis of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone involves the reaction of 3-nitrobenzaldehyde with 4-amino-6-chloro-2-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been described in several research articles, and the yield and purity of the product can be optimized by varying the reaction conditions.
科学的研究の応用
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been extensively studied for its biological activities, and several research articles have reported its potential as a therapeutic agent. 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to possess antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. It has also been reported to exhibit antiviral activity against herpes simplex virus and respiratory syncytial virus. Furthermore, 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
6-chloro-2-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6O2/c12-9-5-10(13)16-11(15-9)17-14-6-7-2-1-3-8(4-7)18(19)20/h1-6H,(H3,13,15,16,17)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHZRZGDRYEHP-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC(=CC(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC(=CC(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B5764766.png)
![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)



![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)


![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)
![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)

![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)
